Lasinavir
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Overview
Description
Lasinavir is an experimental peptidomimetic protease inhibitor that was researched by Novartis and Bristol-Myers Squibb as a potential treatment for human immunodeficiency virus (HIV) infection . It was originally discovered by Novartis in Basel, Switzerland . Despite its promising potential, the investigation of this compound was terminated after Phase I clinical trials on October 9, 2002 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lasinavir involves multiple steps, including the formation of a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme . The synthetic route typically involves the use of tert-butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Lasinavir undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
Lasinavir has been primarily researched for its potential use in treating HIV infection . Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of the virus . This inhibition prevents the virus from replicating and spreading within the host .
For example, it has been used as a model compound in studies investigating the structure-activity relationships of protease inhibitors . Furthermore, its unique chemical structure has made it a valuable tool in the development of new synthetic methodologies .
Mechanism of Action
Lasinavir exerts its effects by inhibiting the HIV-1 protease enzyme . This enzyme is responsible for cleaving the viral polyprotein into functional proteins that are essential for the maturation and replication of the virus . By inhibiting this enzyme, this compound prevents the virus from producing mature, infectious particles . The molecular targets of this compound include the active site of the HIV-1 protease enzyme, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Lasinavir is similar to other HIV-1 protease inhibitors, such as Lopinavir and Ritonavir . it has unique structural features that distinguish it from these compounds. For example, this compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved by the enzyme . This unique feature enhances its inhibitory activity and makes it a valuable tool in the development of new protease inhibitors .
List of Similar Compounds
- Lopinavir
- Ritonavir
- Saquinavir
- Nelfinavir
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Properties
CAS No. |
175385-62-3 |
---|---|
Molecular Formula |
C35H53N3O9 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40)/t25-,26+,27+,29+/m1/s1 |
InChI Key |
BEUUJDAEPJZWHM-COROXYKFSA-N |
SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lasinavir; CGP 61755; CGP-61755; CGP61755; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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